molecular formula C11H12FNO3 B7892833 2-Acetamino-2-(2-fluorophenyl)propanoic acid

2-Acetamino-2-(2-fluorophenyl)propanoic acid

Cat. No.: B7892833
M. Wt: 225.22 g/mol
InChI Key: HBKHMUVRKAWKKJ-UHFFFAOYSA-N
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Description

2-Acetamino-2-(2-fluorophenyl)propanoic acid is a fluorinated α-amino acid derivative characterized by a propanoic acid backbone substituted with an acetamido group and a 2-fluorophenyl ring at the α-carbon.

Properties

IUPAC Name

2-acetamido-2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKHMUVRKAWKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Acyl-Transfer Catalysis

A landmark approach involves kinetic resolution of racemic precursors using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. Adapted from the synthesis of 2-aryl-2-fluoropropanoic acids, this method achieves enantiomeric excess (ee) >90%:

  • Substrate Preparation : Racemic 2-amino-2-(2-fluorophenyl)propanoic acid is generated via Strecker synthesis using 2-fluorobenzaldehyde, ammonium chloride, and potassium cyanide.

  • Kinetic Resolution : The racemic mixture reacts with pivalic anhydride (Piv<sub>2</sub>O) and bis(α-naphthyl)methanol in dichloromethane under BTM catalysis (5 mol%). The (R)-enantiomer preferentially forms the ester, leaving the (S)-acid unreacted.

  • Hydrolysis : The ester is hydrolyzed with NaOH to yield (R)-2-amino-2-(2-fluorophenyl)propanoic acid, followed by acetylation with acetic anhydride.

Key Data :

ParameterValue
Yield (Resolution)48% (93.1% ee)
Reaction Time12–18 h
Temperature0°C to RT

Racemic Synthesis with Chiral Resolution

Hydrazone Formation and Cyclization

A patent-derived method utilizes hydrazone intermediates for cyclization:

  • Hydrazone Formation : 2-Fluorophenylpyruvic acid reacts with hydrazine hydrate to form the hydrazone.

  • Cyclization : The hydrazone undergoes acid-catalyzed cyclization to yield racemic 2-amino-2-(2-fluorophenyl)propanoic acid.

  • Chiral Resolution : Diastereomeric salts are formed using (1R)-(–)-10-camphorsulfonic acid, achieving 98% ee after recrystallization.

  • Acetylation : The resolved amino acid is acetylated with acetic anhydride in THF.

Key Data :

ParameterValue
Overall Yield32% (racemic)
Resolution Efficiency72% recovery
Purity>98% (HPLC)

Multi-Step Alkylation-Acylation

Nickel(II)-Glycine Complex Alkylation

Adapted from JOC methods, this approach uses a glycine Schiff base complex for stereocontrol:

  • Glycine Complex Formation : Nickel(II) complex of glycine Schiff base (PAAP ligand) is prepared.

  • Double Alkylation : The complex reacts with 2-fluorobenzyl bromide under phase-transfer conditions (NaH, DMF) to install the 2-fluorophenyl group.

  • Decomplexation : HCl hydrolysis releases the amino acid, which is acetylated with Ac<sub>2</sub>O.

Key Data :

ParameterValue
Alkylation Yield89% (two steps)
Decomplexation Yield97%
Stereoselectivity85% ee (R)

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Catalysis4893.1ModerateHigh
Racemic Resolution3298HighLow
Alkylation-Acylation8985HighModerate

Insights :

  • Asymmetric Catalysis excels in enantioselectivity but requires expensive catalysts.

  • Racemic Resolution is cost-effective for large-scale production but suffers from lower yields.

  • Alkylation-Acylation balances yield and scalability, though stereocontrol needs optimization.

Chemical Reactions Analysis

Oxidation Reactions

The acetamido group (-NHCOCH₃) and fluorophenyl moiety are primary sites for oxidation:

  • Amine oxidation : The acetamido group undergoes oxidative cleavage under strong oxidants like KMnO₄ or CrO₃, yielding 2-(2-fluorophenyl)propanoic acid derivatives with a ketone or carboxylic acid functionality.

  • Aromatic ring oxidation : The fluorophenyl group resists mild oxidation but reacts with ozone or peroxides to form dihydroxy intermediates, which further degrade to fluorinated aliphatic acids.

Table 1: Oxidation Reaction Conditions and Products

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄ (aq)Acidic, 80°C2-(2-Fluorophenyl)propan-2-one62
Ozone-10°C, CH₂Cl₂2-Fluorobenzoic acid45

Hydrolysis Reactions

The compound undergoes hydrolysis at the acetamido and ester groups (if present):

  • Acetamido hydrolysis : Treatment with HCl or NaOH cleaves the amide bond, producing 2-amino-2-(2-fluorophenyl)propanoic acid.

  • Ester hydrolysis : In esterified derivatives, saponification yields the parent carboxylic acid.

Key Findings:

  • Hydrolysis rates depend on pH and temperature. Acidic conditions (6M HCl, reflux) achieve >90% conversion in 4 hours.

  • Fluorine’s electron-withdrawing effect stabilizes intermediates, accelerating hydrolysis compared to non-fluorinated analogs.

Esterification and Amide Bond Formation

The carboxylic acid group participates in typical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis to form methyl/ethyl esters.

  • Amide formation : Coupling agents like EDC/HOBt facilitate condensation with amines, producing peptidomimetics.

Table 2: Esterification Efficiency

AlcoholCatalystTemperature (°C)Ester Yield (%)
MethanolH₂SO₄6085
EthanolHCl (gas)7078

Nucleophilic Substitution

The fluorine atom on the phenyl ring exhibits limited reactivity but participates in SNAr under extreme conditions:

  • Aromatic substitution : Requires strong bases (e.g., NaNH₂) and high temperatures (>150°C) to replace fluorine with nucleophiles like -OH or -NH₂ .

Example Reaction:

C11H12FNO3+NaOH180CC11H12NO4+NaF\text{C}_{11}\text{H}_{12}\text{FNO}_3 + \text{NaOH} \xrightarrow{180^\circ \text{C}} \text{C}_{11}\text{H}_{12}\text{NO}_4 + \text{NaF}
This reaction is rarely utilized due to harsh conditions and competing decomposition .

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

  • Thermal decarboxylation : At 200°C, the carboxylic acid group is lost, forming 2-acetamido-2-(2-fluorophenyl)propane.

  • Biological relevance : This reaction mimics metabolic pathways in vivo, influencing the compound’s bioavailability.

Complexation with Metal Ions

The carboxylic acid and acetamido groups chelate metals like Cu²⁺ and Fe³⁺:

  • Stoichiometry : Forms 1:1 or 2:1 (ligand:metal) complexes, confirmed by UV-Vis and FTIR.

  • Applications : Metal complexes show enhanced antimicrobial activity in preliminary assays.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
(R)-2-acetamido-2-(2-fluorophenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to be incorporated into various drug candidates targeting specific diseases. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Case Study: Synthesis of Analgesics

Recent research has demonstrated its utility in synthesizing novel analgesics that exhibit reduced side effects compared to traditional pain relievers. For instance, compounds derived from this amino acid derivative have shown promising results in preclinical trials for pain management without the addictive properties associated with opioids.

Biological Studies

Interaction with Biological Targets
The compound is extensively studied for its interactions with biological targets such as enzymes and receptors. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic effects.

Industrial Applications

Material Development
In industrial settings, (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid is utilized in developing new materials and chemical processes. Its unique chemical properties enable the formulation of advanced materials with enhanced performance characteristics.

Example: Polymer Synthesis

The compound has been used as a precursor in synthesizing polymers that exhibit improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and other materials requiring durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-Acetamino-2-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-Acetamino-2-(2-fluorophenyl)propanoic acid with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) TPSA<sup>a</sup> (Ų) LogP<sup>b</sup>
This compound Not available C11H12FNO3 ~225.22<sup>c</sup> ~72.6<sup>d</sup> 1.8<sup>e</sup>
2-Amino-3-(2-fluorophenyl)propanoic acid 2629-55-2 C9H10FNO2 183.18 63.3 1.2
2-(2-fluorophenyl)propanoic acid 73041-90-4 C9H9FO2 168.17 37.3 2.1
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 19883-57-9 C8H8FNO2 169.16 63.3 0.9

Notes:

  • <sup>a</sup>Topological Polar Surface Area (TPSA) predicts membrane permeability; higher values indicate lower permeability .
  • <sup>b</sup>LogP (octanol-water partition coefficient) reflects lipophilicity.
  • <sup>c</sup>Estimated based on structural analogs .
  • <sup>d</sup>Calculated using RDKit.
  • <sup>e</sup>Predicted via SwissADME.

Functional Group Influence

  • Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability and modulates electronic effects, increasing binding affinity in enzyme targets compared to non-fluorinated analogs (e.g., benzene derivatives in show lower binding scores of -3.3 for propanoic acid vs. -4.2 for fluorinated analogs) .
  • Acetamido Group: Introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to simpler propanoic acids (e.g., 2-(2-fluorophenyl)propanoic acid has LogP = 2.1 vs. 1.8 for the acetamido derivative) .

Biological Activity

2-Acetamino-2-(2-fluorophenyl)propanoic acid, often referred to as a derivative of propanoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10_{10}H10_{10}FNO2_2
  • Molecular Weight : 201.19 g/mol
  • CAS Number : [Not provided in search results]

The presence of the fluorine atom in its structure is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Antinociceptive Activity

Research indicates that this compound exhibits notable antinociceptive effects. In a study involving animal models, the compound demonstrated a reduction in pain responses comparable to established analgesics. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain pathway.

  • Study Findings : In a controlled experiment, administration of the compound resulted in a significant decrease in pain scores when compared to placebo groups (p < 0.05).

Anti-inflammatory Properties

The compound's anti-inflammatory properties have been assessed through various in vitro and in vivo models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

  • Mechanism : The anti-inflammatory effect is likely mediated through the inhibition of COX enzymes and subsequent reduction of prostaglandin synthesis.

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties. It has been tested against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).

Cell LineIC50 (μM)Reference
MCF-715.4
A54912.3

These findings suggest that the compound could be further explored as a potential chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

  • Research Insight : Molecular docking studies indicate that the compound binds effectively to the active site of COX enzymes, suggesting a competitive inhibition mechanism.

Case Studies

  • Case Study on Pain Management :
    • In a randomized clinical trial involving patients with chronic pain conditions, subjects treated with this compound reported improved pain relief compared to those receiving standard treatment.
    • Results indicated an average pain score reduction of 30% over four weeks.
  • Case Study on Cancer Treatment :
    • A laboratory study evaluated the effect of the compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size when treated with the compound compared to controls.
    • Histological analysis revealed decreased cell proliferation markers in treated tumors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamino-2-(2-fluorophenyl)propanoic acid, and how do steric effects of the 2-fluorophenyl group influence reaction optimization?

  • Methodological Answer : The synthesis can involve Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group. Steric hindrance from the ortho-fluorine substituent may slow nucleophilic substitution; thus, microwave-assisted synthesis or palladium-catalyzed cross-coupling under inert conditions (e.g., argon) is recommended. Purification via recrystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and acetamido methyl groups (δ 2.0–2.2 ppm). Fluorine coupling in 19F NMR distinguishes ortho substitution.
  • IR Spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and amide (1650 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 254.1) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under acidic (pH 2) and basic (pH 10) conditions via HPLC monitoring show degradation at high pH, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?

  • Methodological Answer : Use chiral auxiliaries (e.g., Fmoc-protected intermediates) or asymmetric catalysis with BINAP ligands. Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases resolves racemic mixtures. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. How does the ortho-fluorine substituent influence bioactivity in enzyme inhibition assays compared to para-substituted analogs?

  • Methodological Answer : Ortho-fluorine increases steric bulk, reducing binding affinity to cytochrome P450 enzymes compared to para-substituted derivatives. Competitive inhibition assays (IC50) with fluorogenic substrates (e.g., 7-ethoxyresorufin) quantify activity. Molecular docking simulations (AutoDock Vina) highlight steric clashes in ortho derivatives .

Q. How do conflicting reports on metabolic stability in hepatic microsomal assays align with structural modifications?

  • Methodological Answer : Discrepancies arise from species-specific CYP450 metabolism. Rat microsomes show faster clearance (t1/2 = 15 min) vs. human (t1/2 = 45 min). Co-incubation with CYP3A4 inhibitors (ketoconazole) identifies primary metabolic pathways. LC-MS/MS tracks hydroxylated metabolites .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for fluorinated propanoic acid derivatives?

  • Methodological Resolution : Variations arise from measurement techniques (shake-flask vs. HPLC-derived logP). Computational methods (ChemAxon, MarvinSuite) account for fluorine’s electronegativity, yielding logP ≈ 1.8. Experimental validation via octanol-water partitioning with UV detection (λ = 254 nm) standardizes results .

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